Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-
Description
Structural Characterization and Molecular Design
Core Molecular Architecture
The molecular formula of benzamide, N-[(phenylamino)-1-piperidinylmethylene]-, is C₁₉H₂₁N₃O , with a molar mass of 307.39 g/mol. The compound’s backbone consists of a benzamide group (C₆H₅CONH₂) modified by two key substituents:
- A phenylamino group (-NH-C₆H₅) attached to the amide nitrogen.
- A piperidinylmethylene group (-CH₂-C₅H₁₀N) linked to the same nitrogen atom.
The benzamide core adopts a planar conformation due to resonance stabilization between the carbonyl group and the adjacent nitrogen atom. This planarity enhances intermolecular interactions, such as π-π stacking, which influence crystallinity and solubility. The piperidinylmethylene group introduces a six-membered saturated ring, contributing torsional flexibility and potential hydrogen-bonding sites via its secondary amine.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁N₃O | |
| Molar Mass | 307.39 g/mol | |
| Hybridization of Amide N | sp² (resonance-stabilized) | |
| Piperidine Ring Conformation | Chair (lowest energy) |
Substituent Analysis: Phenylamino and Piperidinylmethylene Functional Groups
Phenylamino Group (-NH-C₆H₅)
The phenylamino substituent introduces electron-donating effects through the lone pair on the nitrogen atom, which modulates the electronic environment of the benzamide core. This group participates in:
- Intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the amide linkage.
- Van der Waals interactions with hydrophobic regions in biological targets, as seen in analogous compounds like DEET (N,N-diethyl-m-toluamide).
Piperidinylmethylene Group (-CH₂-C₅H₁₀N)
The piperidinylmethylene moiety enhances solubility in polar solvents due to its basic tertiary amine , which can protonate under acidic conditions. Its methylene bridge (-CH₂-) allows rotational freedom, enabling adaptive binding in host-guest systems. Comparative studies with N-[phenyl(piperidin-1-yl)methyl]benzamide (CAS 15563-53-8) reveal that the piperidine ring’s chair conformation minimizes steric hindrance while maximizing hydrophobic surface area.
Comparative Structural Analysis with Related Benzamide Derivatives
Comparison with DEET (N,N-Diethyl-m-Toluamide)
DEET (C₁₂H₁₇NO) shares a toluamide backbone but lacks the piperidinylmethylene group. Key differences include:
- Reduced steric bulk in DEET, favoring volatility and topical application.
- Enhanced basicity in benzamide, N-[(phenylamino)-1-piperidinylmethylene]-, due to the piperidine nitrogen.
Comparison with N-[Phenyl(piperidin-1-yl)methyl]benzamide
This analog (CAS 15563-53-8) replaces the phenylamino group with a benzamide-linked piperidine. Structural contrasts include:
- Reduced hydrogen-bonding capacity in the analog due to the absence of the -NH- group.
- Similar logP values (~3.2), indicating comparable lipophilicity despite substituent differences.
Comparison with Ponatinib (C₂₄H₂₆N₄O₅)
Ponatinib, a kinase inhibitor, features a benzamide core modified with a trifluoromethyl group and a cyanophenyl-piperazine moiety. Unlike benzamide, N-[(phenylamino)-1-piperidinylmethylene]-, ponatinib’s bulkier substituents enhance target specificity but reduce metabolic stability.
Table 2: Structural and Functional Comparisons
| Compound | Key Substituents | logP | Biological Role |
|---|---|---|---|
| Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- | Phenylamino, piperidinylmethylene | 3.1 | Under investigation |
| DEET | Diethylamide, methyl | 2.0 | Insect repellent |
| Ponatinib | Trifluoromethyl, cyanophenyl | 4.5 | Antineoplastic agent |
Properties
CAS No. |
656835-91-5 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(N-phenyl-C-piperidin-1-ylcarbonimidoyl)benzamide |
InChI |
InChI=1S/C19H21N3O/c23-18(16-10-4-1-5-11-16)21-19(22-14-8-3-9-15-22)20-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,20,21,23) |
InChI Key |
RLLPUXDGHKVNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Amine-Ketone Condensation
Reagents :
- 1-Piperidinylmethylamine derivative
- Benzoyl chloride or substituted benzoic acid
- Triphenylphosphine (PPh₃) and iodine (I₂) as coupling agents
- Triethylamine (Et₃N) as a base
Procedure :
- Activation of Carboxylic Acid :
- Amine Coupling :
- Purification :
Mechanistic Insight :
The PPh₃-I₂ system generates an acyloxyphosphonium ion, which undergoes nucleophilic attack by the amine to form the amide bond.
Nucleophilic Substitution with Triphenylphosphine-Iodine
This method optimizes amide bond formation under mild conditions:
Method B: One-Pot Synthesis
Reagents :
- 4-(Phenylamino)piperidine
- Benzoyl chloride
- PPh₃, I₂, CH₂Cl₂, Et₃N
Procedure :
- Reagent Mixing :
- Amine Addition :
- Reaction Conditions :
- Stirred at 0°C for 5 minutes, then warmed to room temperature for 10 minutes.
- Yield :
Advantages :
- Avoids harsh acidic/basic conditions.
- Compatible with moisture-sensitive substrates.
Schotten-Baumann Acylation in Aqueous Media
Aqueous-phase synthesis minimizes organic solvent use:
Method C: Water-Based Amidation
Reagents :
- 4-(Phenylamino)piperidine
- Benzoyl chloride
- NaOH (aq)
Procedure :
- Base Preparation :
- Amine Dissolution :
- Acyl Chloride Addition :
- Benzoyl chloride (1–1.5 equiv) is added dropwise with vigorous stirring.
- Isolation :
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0–10°C |
| Reaction Time | 2–3 hours |
| Solvent | Water |
Benefits :
Catalytic Hydrogenation of Nitro Precursors
Reductive methods are employed for nitro-group-containing intermediates:
Method D: Palladium-Catalyzed Hydrogenation
Reagents :
- N-[(4-Nitrophenylamino)-1-piperidinylmethylene]benzamide
- H₂ gas, Pd/C (5–10 wt%)
Procedure :
- Reactor Setup :
- Hydrogenation :
- Workup :
Critical Factors :
- Catalyst loading (5–10% Pd/C).
- Pressure control to avoid over-reduction.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation (A) | 95–99 | Mild, room temp | High purity | Requires column purification |
| PPh₃-I₂ (B) | 99 | Fast (<30 min) | No external heat | Moisture-sensitive reagents |
| Schotten-Baumann (C) | 98–99 | Aqueous, scalable | Eco-friendly | Limited to stable amines |
| Hydrogenation (D) | 94–95 | Selective reduction | Handles nitro groups | High-pressure equipment required |
Characterization and Validation
- ¹H NMR : Peaks at δ 7.38–8.37 (aromatic protons), δ 3.45–4.20 (piperidine CH₂), and δ 12.22 (amide NH) confirm structure.
- HPLC Purity : ≥98% (C18 column, 210 nm detection).
- Melting Point : 135–136°C (consistent across methods).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or piperidinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[(phenylamino)-1-piperidinylmethylene]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and topoisomerase (Topo), which are involved in inflammation and cancer progression . The compound may also modulate signaling pathways like NF-κB, leading to reduced inflammation and tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, synthetic, and functional attributes of "Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-" with related benzamide derivatives:
Key Observations:
Structural Complexity: The target compound and the patent derivative () share hybrid aromatic-heterocyclic frameworks, which are common in kinase inhibitors and receptor modulators.
Synthetic Approaches : The multi-step synthesis of ’s compound suggests that similar methods (e.g., sequential amidation and cyclization) could apply to the target compound .
Functional Groups: The hydroxy-phenylethyl group in introduces chirality, which may influence binding affinity compared to the target compound’s non-chiral substituents . The patent compound’s chloro and tetrahydrofuran groups enhance electrophilicity and solubility, respectively .
Research Findings and Implications
- Synthesis Challenges : Piperidine-functionalized benzamides often require precise temperature control and catalysts (e.g., palladium for cross-coupling), as seen in analogous syntheses .
- Biological Potential: The patent compound’s kinase-inhibitory motif (pyridinylmethoxy and chloro groups) suggests the target compound may also target enzyme-active sites .
- Physicochemical Properties : Piperidine rings improve lipid solubility and membrane permeability compared to pyrimidinyl or hydroxyethyl analogs, as inferred from molecular weights and substituent polarities .
Biological Activity
Benzamide derivatives, particularly “Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-”, have garnered attention for their diverse biological activities. This compound and its analogs have been studied for their potential therapeutic applications, including anti-Alzheimer's, anti-fatigue, anti-urease, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings.
1. Anti-Alzheimer Activity
Recent studies have shown that certain benzamide derivatives exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially alleviating cognitive decline associated with Alzheimer's.
- Key Findings :
2. Anti-Fatigue Activity
The anti-fatigue properties of benzamide derivatives were evaluated through forced swimming tests in mice. The results indicated that these compounds could enhance endurance and reduce fatigue.
- Key Findings :
3. Anti-Urease Activity
Urease is an enzyme that catalyzes the hydrolysis of urea, and its inhibition is of interest for treating infections caused by urease-producing bacteria.
- Key Findings :
4. Antioxidant Activity
The antioxidant properties of benzamide derivatives were assessed using the DPPH radical scavenging method.
- Key Findings :
Study on Anti-Alzheimer Activity
A study involving various benzamide derivatives assessed their potential in inhibiting AChE:
| Compound | % Inhibition at 0.5 mM |
|---|---|
| 3a | >30% |
| 3g | >30% |
| 3f | ~20% |
This study concluded that structural modifications significantly influence the biological activity of these compounds.
Study on Anti-Fatigue and Urease Inhibition
In another research effort, benzamide derivatives were tested for anti-fatigue and urease inhibition:
| Compound | IC50 (Anti-Fatigue) | IC50 (Urease Inhibition) |
|---|---|---|
| 3a | 4.51 mM | Not specified |
| 3d | Higher IC50 | 134.3 mM |
These findings suggest that compound structure can dictate both anti-fatigue and urease inhibitory effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
